molecular formula C6H10FNO2 B13907875 1-Amino-3-fluorocyclopentane-1-carboxylic acid

1-Amino-3-fluorocyclopentane-1-carboxylic acid

Cat. No.: B13907875
M. Wt: 147.15 g/mol
InChI Key: WIZMOLXGYZDTPM-UHFFFAOYSA-N
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Description

1-Amino-3-fluorocyclopentane-1-carboxylic acid is a synthetic compound with a unique structure that includes an amino group, a fluorine atom, and a carboxylic acid group attached to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-fluorocyclopentane-1-carboxylic acid typically involves multiple steps, starting from readily available cyclopentane derivativesThe reaction conditions often require specific catalysts and controlled temperatures to ensure the desired stereochemistry and yield .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-fluorocyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

1-Amino-3-fluorocyclopentane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Amino-3-fluorocyclopentane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. For instance, in PET imaging, the compound acts as a radiotracer, binding to certain proteins or receptors in the body. The fluorine atom plays a crucial role in the compound’s stability and imaging properties .

Comparison with Similar Compounds

    1-Amino-3-fluorocyclobutane-1-carboxylic acid: Another fluorinated amino acid used in imaging.

    1-Amino-3-chlorocyclopentane-1-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine.

    1-Amino-3-hydroxycyclopentane-1-carboxylic acid: Contains a hydroxyl group instead of fluorine.

Uniqueness: 1-Amino-3-fluorocyclopentane-1-carboxylic acid is unique due to its specific fluorine substitution, which imparts distinct chemical and biological properties. This makes it particularly valuable in imaging applications where fluorine’s properties enhance the compound’s effectiveness .

Properties

Molecular Formula

C6H10FNO2

Molecular Weight

147.15 g/mol

IUPAC Name

1-amino-3-fluorocyclopentane-1-carboxylic acid

InChI

InChI=1S/C6H10FNO2/c7-4-1-2-6(8,3-4)5(9)10/h4H,1-3,8H2,(H,9,10)

InChI Key

WIZMOLXGYZDTPM-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC1F)(C(=O)O)N

Origin of Product

United States

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